2-Chloro-8-fluoroimidazo[1,2-A]pyridine
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Overview
Description
2-Chloro-8-fluoroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-Chloro-8-fluoroimidazo[1,2-A]pyridine typically involves the reaction of 2-aminopyridine with various electrophiles. One common method is a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . Industrial production methods often utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Chloro-8-fluoroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: Recent advances have shown that imidazo[1,2-A]pyridines can undergo radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis.
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-8-fluoroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Chloro-8-fluoroimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives such as:
6-Chloro-8-fluoroimidazo[1,2-A]pyridine: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
7-Fluoro-imidazo[1,2-A]pyridine: Exhibits unique chemical properties due to the position of the fluorine atom.
Properties
IUPAC Name |
2-chloro-8-fluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-11-3-1-2-5(9)7(11)10-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEQYFDFZBMDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717204 |
Source
|
Record name | 2-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019021-98-7 |
Source
|
Record name | 2-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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